molecular formula C13H18Cl3NO B1441785 3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-51-6

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441785
M. Wt: 310.6 g/mol
InChI Key: LOBHJQZKROWRNY-UHFFFAOYSA-N
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Description

“3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in scientific research1. Its unique properties make it suitable for various applications, including drug discovery and synthesis, as well as in the field of organic chemistry1.



Synthesis Analysis

Unfortunately, the specific synthesis process for “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” is not readily available in the search results. However, piperidine derivatives, which this compound is a part of, have been synthesized through intra- and intermolecular reactions2.



Molecular Structure Analysis

The molecular structure of “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” is not explicitly mentioned in the search results. However, a similar compound, “2-[2-(2,4-dichlorophenoxy)ethyl]piperidine hydrochloride”, has an InChI Code of 1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H3.



Chemical Reactions Analysis

The specific chemical reactions involving “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not detailed in the search results. However, piperidine derivatives have been involved in various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not provided in the search results.


Scientific Research Applications

Synthesis and Characterization

  • Research on piperidine derivatives often focuses on the synthesis and characterization of new compounds, which are vital for developing drugs with potential applications in treating various medical conditions. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the importance of piperidine in medicinal chemistry, highlighting its role in creating intermediates for further pharmaceutical development (Zheng Rui, 2010).

Antimicrobial Activities

  • Certain piperidine derivatives have been synthesized and screened for their antimicrobial activities, indicating the potential of these compounds in developing new antibacterial agents. The study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening against various microbial strains exemplifies this application, showcasing moderate activities against common pathogens (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).

Toxicity Studies

  • Toxicity studies are crucial for assessing the safety profile of new compounds. Research on the toxicity of some bis Mannich bases and corresponding piperidinols using the brine shrimp bioassay indicates the potential toxicological implications of these compounds, providing essential data for drug development processes (H. Gul, M. Gul, E. Erciyas, 2003).

Drug Impurities and Synthesis Challenges

  • Identifying and quantifying impurities in drug substances are critical for ensuring the quality and efficacy of pharmaceutical products. The study on cloperastine hydrochloride, a piperidine derivative, emphasizes the importance of this aspect in drug development, highlighting the isolation and identification of impurities in bulk drug substances (Heying Liu et al., 2020).

Crystal Structure Analysis

  • The crystal structure analysis of compounds provides insights into their molecular geometry, which is fundamental for understanding their chemical behavior and interaction with biological targets. The unexpected synthesis and crystal structure analysis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate serves as an example of how structural elucidation can reveal unexpected outcomes in synthetic chemistry (V. D. Dyachenko, A. N. Chernega, 2007).

Safety And Hazards

The safety and hazards associated with “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not detailed in the search results.


Future Directions

The future directions for “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not specified in the search results. However, given its use in scientific research, it’s likely that future work will continue to explore its potential applications in drug discovery, synthesis, and organic chemistry1.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

3-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-11-4-1-5-12(13(11)15)17-8-6-10-3-2-7-16-9-10;/h1,4-5,10,16H,2-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBHJQZKROWRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.